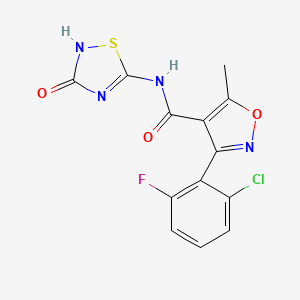

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)-4-isoxazolecarboxamide

Description

This compound is a heterocyclic carboxamide featuring a 4-isoxazole core substituted with a 2-chloro-6-fluorophenyl group at position 3 and a methyl group at position 3. The carboxamide moiety is linked to a 3-oxo-2,3-dihydro-1,2,4-thiadiazole ring, a structural motif associated with diverse biological activities, including enzyme inhibition and antimicrobial properties . Its synthesis and structural characterization likely employ crystallographic tools such as SHELX and WinGX, which are standard for small-molecule analysis .

Properties

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-oxo-1,2,4-thiadiazol-5-yl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFN4O3S/c1-5-8(11(20)16-13-17-12(21)19-23-13)10(18-22-5)9-6(14)3-2-4-7(9)15/h2-4H,1H3,(H2,16,17,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTGWPMENOUZBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=NC(=O)NS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Chloro-6-fluorophenyl)-5-methyl-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)-4-isoxazolecarboxamide, with the CAS number 303998-79-0, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of 354.74 g/mol. It features a thiadiazole ring and an isoxazole carboxamide moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.

In Vitro Studies

-

Cell Lines Tested :

- A549 (lung cancer)

- SK-MEL-2 (skin cancer)

- SK-OV-3 (ovarian cancer)

- HCT15 (colon cancer)

-

Findings :

- The compound demonstrated significant suppressive activity against the growth of all tested human cancer cell lines.

- The IC50 values for these cell lines were notably low, indicating potent cytotoxic effects. For instance, similar compounds in related studies showed IC50 values ranging from 4.27 µg/mL to 19.5 µM against various cancers, suggesting that modifications in the structure can enhance activity .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Variations in substituents on the thiadiazole and isoxazole rings can lead to different levels of potency:

- The presence of chlorine and fluorine atoms has been linked to increased anticancer activity.

- Substituents at specific positions on the phenyl ring influence the mechanism of action, particularly through pathways involving ERK1/2 kinase inhibition .

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Cell Proliferation : The compound induces cell cycle arrest and apoptosis in cancer cells.

- Kinase Inhibition : Similar compounds have shown to inhibit key signaling pathways involved in tumor growth and survival.

Comparative Analysis

To provide a clearer understanding of the biological activity, the following table summarizes the IC50 values of related compounds:

| Compound Name | Cancer Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Compound A | A549 | 4.27 | |

| Compound B | SK-MEL-2 | 19.5 | |

| Compound C | SK-OV-3 | 22.19 | |

| 3-(2-Chloro...) | Various | TBD | Current Study |

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings. For instance:

Scientific Research Applications

The compound has shown promising biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines and has demonstrated effective inhibition of cell growth. For example, studies have reported mean growth inhibition values ranging from 50% to 85% across different cancer types, highlighting its potential as an anticancer agent .

Anti-inflammatory Properties

In silico studies suggest that the compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. Molecular docking studies have indicated favorable binding interactions, suggesting its potential for further development as an anti-inflammatory drug .

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions that utilize readily available reagents. The structure has been confirmed through various spectroscopic methods including NMR and mass spectrometry .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features:

- Heterocyclic Core: The compound combines isoxazole (oxygen-nitrogen-containing ring) and thiadiazole (sulfur-nitrogen ring), distinguishing it from thiazole- or imidazolidinone-based analogs (e.g., compounds in Pharmacopeial Forum) .

Table 1: Structural Comparison with Pharmacopeial Forum Derivatives

| Compound Class | Core Heterocycles | Key Substituents | Potential Applications |

|---|---|---|---|

| Target Compound | Isoxazole + Thiadiazole | 2-Chloro-6-fluorophenyl, Methyl | Enzyme inhibition, Antimicrobial |

| (4S,5S)-Thiazol-5-ylmethyl | Thiazole + Imidazolidinone | Benzyl, Isopropyl, Phenyl | Antiviral, Anti-inflammatory |

| Thiazol-5-ylmethyl Carbamate | Thiazole + Ureido/Imidazolidinone | Ethylthiazole, Methyl, Phenyl | Protease inhibition |

Functional Implications :

- Chloro-fluoro substitution on the phenyl ring could enhance metabolic stability relative to non-halogenated analogs .

Research Findings and Limitations

Crystallographic Insights:

- Structural refinement using SHELX software (e.g., SHELXL) would enable precise determination of bond lengths and angles, critical for comparing conformational stability with analogs .

- WinGX integration allows for comprehensive crystallographic data visualization, aiding in identifying packing interactions unique to the compound’s halogenated aryl group .

Challenges in Comparative Analysis:

- Limited experimental data (e.g., IC₅₀, solubility) in the provided evidence restricts quantitative comparison. For instance, Pharmacopeial Forum compounds lack disclosed activity metrics .

- The absence of crystallographic data for the target compound precludes direct comparison of molecular geometries with analogs.

Q & A

Q. Methodological solutions :

- Use orthogonal assays (e.g., SPR, fluorescence polarization) to confirm binding affinity.

- Conduct stability studies (HPLC/MS) to monitor degradation products .

What analytical techniques are critical for characterizing this compound?

Basic

Essential methods include:

- NMR spectroscopy : To confirm substituent positions (e.g., ¹⁹F NMR for fluorophenyl groups) .

- HPLC-MS : For purity assessment and detection of byproducts.

- X-ray crystallography : To resolve stereochemical ambiguities in the thiadiazole ring .

How can structure-activity relationships (SAR) be systematically studied for this compound?

Advanced

Experimental design :

Derivatization : Modify the fluorophenyl (e.g., replace Cl/F with other halogens) or isoxazole methyl group.

Biological screening : Test derivatives against target enzymes (e.g., kinases) and off-targets.

Computational modeling : Use DFT or molecular docking to predict binding modes.

Example SAR findings:

| Modification | Activity Change | Proposed Reason |

|---|---|---|

| Replace F with H | ↓ 50% affinity | Loss of hydrophobic interactions |

| Methyl → Ethyl (isoxazole) | ↑ Metabolic stability | Enhanced steric protection |

What strategies address poor solubility in biological assays?

Q. Advanced

- Co-solvents : Use cyclodextrins or PEG-based formulations.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the thiadiazole ring .

- Nanoformulation : Encapsulate in liposomes to improve bioavailability.

What is the role of the thiadiazole ring in this compound’s bioactivity?

Basic

The 1,2,4-thiadiazole ring:

- Participates in hydrogen bonding via its carbonyl and NH groups.

- May act as a bioisostere for carboxylate or pyridine groups, enhancing target engagement .

How can selective functionalization of the isoxazole ring be achieved?

Q. Advanced

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the methyl group, followed by electrophilic quenching .

- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 5-position .

How should stability challenges under varying pH or temperature be investigated?

Q. Advanced

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.

- Kinetic analysis : Monitor degradation rates via HPLC and calculate Arrhenius parameters for shelf-life prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.